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Cat. No.: B1585035 Get Quote

Introduction
2,3-Dihydro-1,4-dioxin, a heterocyclic organic compound, serves as a pivotal structural motif in

a variety of applications, ranging from synthetic chemistry to materials science. Its unique

electronic and conformational properties make it a subject of considerable interest for

researchers and drug development professionals. A thorough understanding of its

spectroscopic characteristics is fundamental to its identification, characterization, and the

prediction of its reactivity. This in-depth technical guide provides a comprehensive analysis of

the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of

2,3-dihydro-1,4-dioxin, offering field-proven insights into the interpretation of its spectral data.

Molecular Structure and Isomeric Considerations
2,3-Dihydro-1,4-dioxin possesses a six-membered ring containing two oxygen atoms and a

carbon-carbon double bond. The molecule's puckered conformation influences its

spectroscopic properties, particularly in NMR.

Caption: Molecular structure of 2,3-dihydro-1,4-dioxin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2,3-

dihydro-1,4-dioxin.
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¹H NMR Spectroscopy
The proton NMR spectrum of 2,3-dihydro-1,4-dioxin is characterized by two distinct signals

corresponding to the olefinic and the methylene protons.

Proton Type
Chemical Shift (δ)

ppm
Multiplicity Integration

Olefinic (CH=CH) ~6.10 Triplet 2H

Methylene (O-CH₂-

CH₂-O)
~3.95 Triplet 4H

Interpretation:

The downfield chemical shift of the olefinic protons at approximately 6.10 ppm is attributed to

the deshielding effect of the double bond and the adjacent oxygen atoms. The signal appears

as a triplet due to coupling with the neighboring methylene protons. The methylene protons

resonate at around 3.95 ppm, a chemical shift indicative of protons attached to carbons

adjacent to oxygen atoms. This signal also appears as a triplet due to coupling with the olefinic

protons. The integration ratio of 2:4 (or 1:2) for the olefinic to methylene protons is consistent

with the molecular structure.

¹³C NMR Spectroscopy
While experimental ¹³C NMR data for the parent 2,3-dihydro-1,4-dioxin is not readily available

in the literature, we can predict the chemical shifts based on the analysis of related structures,

such as 1,4-dioxane, and the known effects of unsaturation.

Carbon Type Predicted Chemical Shift (δ) ppm

Olefinic (CH=CH) 125-135

Methylene (O-CH₂-CH₂-O) 60-70

Rationale for Prediction:
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The methylene carbons in 1,4-dioxane resonate at approximately 67 ppm. In 2,3-dihydro-1,4-

dioxin, the introduction of a double bond is expected to have a minimal effect on the chemical

shift of the saturated methylene carbons, hence a predicted range of 60-70 ppm is reasonable.

The olefinic carbons are predicted to be in the 125-135 ppm range, which is typical for carbons

in a double bond that are also adjacent to oxygen atoms, experiencing a moderate deshielding

effect.

Infrared (IR) Spectroscopy
The IR spectrum of 2,3-dihydro-1,4-dioxin reveals characteristic absorption bands

corresponding to the various vibrational modes of its functional groups.[1][2]

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3070 =C-H Stretch Medium

~2950 C-H Stretch (aliphatic) Medium

~1640 C=C Stretch Strong

~1280 C-O-C Stretch (asymmetric) Strong

~1130 C-O-C Stretch (symmetric) Strong

Interpretation:

The presence of a medium intensity band at approximately 3070 cm⁻¹ is indicative of the C-H

stretching of the olefinic protons. The aliphatic C-H stretching of the methylene groups is

observed around 2950 cm⁻¹. A strong absorption at about 1640 cm⁻¹ is characteristic of the

C=C double bond stretching vibration. The most intense bands in the spectrum are typically the

asymmetric and symmetric C-O-C stretching vibrations, found at approximately 1280 cm⁻¹ and

1130 cm⁻¹, respectively, which is a hallmark of the ether linkages in the molecule.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2,3-dihydro-1,4-dioxin provides valuable

information about its molecular weight and fragmentation pattern.[3]
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m/z Relative Intensity Proposed Fragment

86 Moderate [M]⁺ (Molecular Ion)

58 High [C₂H₂O₂]⁺

56 High [C₃H₄O]⁺

28 High [C₂H₄]⁺

Interpretation:

The mass spectrum displays a molecular ion peak [M]⁺ at an m/z of 86, which corresponds to

the molecular weight of 2,3-dihydro-1,4-dioxin (C₄H₆O₂). The fragmentation pattern is

dominated by several key fragment ions. A prominent peak at m/z 58 can be attributed to the

loss of ethylene (C₂H₄) via a retro-Diels-Alder reaction. The ion at m/z 56 likely arises from the

loss of formaldehyde (CH₂O). The base peak is often observed at m/z 28, corresponding to the

stable ethylene cation.

[C₄H₆O₂]⁺˙
m/z = 86

[C₂H₂O₂]⁺˙
m/z = 58

- C₂H₄

[C₃H₄O]⁺˙
m/z = 56

- CH₂O

[C₂H₄]⁺˙
m/z = 28

- CO₂
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Caption: Proposed fragmentation pathway for 2,3-dihydro-1,4-dioxin in EI-MS.

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the adherence to rigorous

experimental protocols.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,3-dihydro-1,4-dioxin in a suitable

deuterated solvent (e.g., CDCl₃, Acetone-d₆). The use of a deuterated solvent is crucial to

avoid large solvent signals in the ¹H NMR spectrum.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, proton

decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise

ratio.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, which

requires placing a small drop of the sample directly on the ATR crystal.

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample holder or ATR crystal should be acquired and

subtracted from the sample spectrum.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).
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Mass Spectrometry
Sample Introduction: For volatile compounds like 2,3-dihydro-1,4-dioxin, Gas

Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is

injected into a gas chromatograph, where it is vaporized and separated from any impurities

before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the

sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Acquisition and Processing: The detector records the abundance of each ion, and the

data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Safety and Handling
While specific toxicity data for 2,3-dihydro-1,4-dioxin is not extensively documented, it is

prudent to handle it with care in a well-ventilated laboratory fume hood. Appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn

at all times. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the

identification and characterization of 2,3-dihydro-1,4-dioxin. A proficient understanding of its

NMR, IR, and MS spectra is an invaluable asset for researchers and professionals working with

this versatile molecule. The provided interpretations and experimental protocols serve as a

practical resource for the accurate analysis and application of this important chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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